molecular formula C23H29Cl2NO3 B15125828 (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate

Cat. No.: B15125828
M. Wt: 438.4 g/mol
InChI Key: AXWYROHIFVWHMR-UHFFFAOYSA-N
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Description

The compound (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate is a complex organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core and a bis(2-chloroethyl)carbamate functional group. Its chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation and acylation.

    Introduction of the 13-methyl and 17-oxo groups: These functional groups are typically introduced through selective oxidation and methylation reactions.

    Attachment of the bis(2-chloroethyl)carbamate group: This step involves the reaction of the cyclopenta[a]phenanthrene derivative with bis(2-chloroethyl)carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The bis(2-chloroethyl)carbamate group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the bis(2-chloroethyl)carbamate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate: has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The bis(2-chloroethyl)carbamate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as a chemotherapeutic agent, where it can induce cytotoxic effects in cancer cells.

Comparison with Similar Compounds

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate: can be compared with other compounds that have similar structures or functional groups:

    Cyclophosphamide: A well-known chemotherapeutic agent with a bis(2-chloroethyl)amine group.

    Ifosfamide: Another chemotherapeutic agent with structural similarities to cyclophosphamide.

    Estramustine: A compound that combines a steroidal structure with a nitrogen mustard group, similar to the carbamate group in the compound of interest.

These comparisons highlight the unique aspects of This compound , such as its specific molecular targets and pathways involved in its mechanism of action.

Properties

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYROHIFVWHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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